molecular formula C14H12N2O3S B2941139 1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea CAS No. 2034343-47-8

1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2941139
CAS No.: 2034343-47-8
M. Wt: 288.32
InChI Key: JIKCKRAQQZNXSW-UHFFFAOYSA-N
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Description

1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their stability and unique chemical properties, making the compound potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea typically involves the reaction of a bifuran derivative with a thiophene-containing isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final product isolation. The specific conditions and reagents used can vary depending on the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler urea compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes or receptors, modulating their activity. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)urea
  • 1-(Bifuran-2-ylmethyl)-3-(thiophen-2-yl)urea

Uniqueness

1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea is unique due to the presence of both bifuran and thiophene rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-14(16-13-2-1-7-20-13)15-8-11-3-4-12(19-11)10-5-6-18-9-10/h1-7,9H,8H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKCKRAQQZNXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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